molecular formula C26H24BrN3O7 B15013553 4-[(Z)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate

4-[(Z)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate

Cat. No.: B15013553
M. Wt: 570.4 g/mol
InChI Key: XYXPVQKRMULJDD-NUJZUDFISA-N
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Description

4-[(Z)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate is a complex organic compound that features a combination of aromatic rings, amide groups, and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of 3,4,5-Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.

    Amidation: The resulting 3,4,5-trimethoxybenzoyl chloride is then reacted with an appropriate amine to form the corresponding amide.

    Coupling Reaction: The amide is then coupled with 4-bromobenzoic acid under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.

Scientific Research Applications

4-[(Z)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of novel materials with specific properties, such as liquid crystals or photoactive compounds.

Mechanism of Action

The mechanism of action of 4-[(Z)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amide groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: A simpler compound with a similar bromine substituent.

    3,4,5-Trimethoxybenzoic Acid: Shares the trimethoxyphenyl group.

    4-Bromobenzamide: Contains the bromobenzene moiety and an amide group.

Uniqueness

4-[(Z)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate is unique due to its combination of functional groups, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H24BrN3O7

Molecular Weight

570.4 g/mol

IUPAC Name

[4-[(Z)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C26H24BrN3O7/c1-34-21-12-18(13-22(35-2)24(21)36-3)25(32)28-15-23(31)30-29-14-16-4-10-20(11-5-16)37-26(33)17-6-8-19(27)9-7-17/h4-14H,15H2,1-3H3,(H,28,32)(H,30,31)/b29-14-

InChI Key

XYXPVQKRMULJDD-NUJZUDFISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C\C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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